

1H and 13C NMR Spectral Assignment of Guibourtinidol: An Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Guibourtinidol*

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Introduction

Guibourtinidol, a flavan-3-ol, is a natural product found in various plant species, including the heartwood of *Cassia abbreviata*.^[1] As a member of the flavonoid family, it exhibits a range of biological activities, making it a compound of interest for phytochemical and pharmacological research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such natural products. This application note provides a detailed protocol and spectral assignment for the 1H and 13C NMR analysis of **Guibourtinidol**, facilitating its unambiguous identification and further investigation.

Chemical Structure

Guibourtinidol, with the IUPAC name (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol and a molecular formula of C15H14O4, possesses a characteristic flavan-3-ol skeleton.^[2]

Structure of **Guibourtinidol**:

Caption: Chemical structure of **Guibourtinidol**.

1H and 13C NMR Spectral Data

The following tables summarize the assigned ^1H and ^{13}C NMR chemical shifts for **Guibourtinidol**. This data is essential for the verification of the compound's identity in isolated or synthesized samples. The data presented is based on the analysis of 2,3-trans-4',7-dihydroxyflavan-3-ol (**Guibourtinidol**).[3]

Table 1: ^1H NMR Spectral Data of **Guibourtinidol**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	4.65	d	8.0
H-3	3.98	ddd	8.0, 8.0, 5.5
H-4 α	2.89	dd	16.5, 5.5
H-4 β	2.55	dd	16.5, 8.0
H-5	6.84	d	8.2
H-6	6.45	dd	8.2, 2.5
H-8	6.38	d	2.5
H-2'	7.28	d	8.5
H-3'	6.82	d	8.5
H-5'	6.82	d	8.5
H-6'	7.28	d	8.5

Table 2: ^{13}C NMR Spectral Data of **Guibourtinidol**

Position	Chemical Shift (δ , ppm)
C-2	82.5
C-3	68.7
C-4	28.4
C-4a	114.0
C-5	130.3
C-6	108.0
C-7	157.0
C-8	103.2
C-8a	156.5
C-1'	131.0
C-2'	128.5
C-3'	115.8
C-4'	156.0
C-5'	115.8
C-6'	128.5

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for the preparation of natural product samples is crucial for obtaining high-quality and reproducible NMR spectra.

- Sample Purity: Ensure the isolated **Guibourtinidol** is of high purity. This can be achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated methanol (CD_3OD) or deuterated chloroform ($CDCl_3$) are commonly used for flavonoids.
- Sample Concentration: Weigh approximately 5-10 mg of the purified **Guibourtinidol** and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. A small amount can be added to the solvent or its residual peak can be used for calibration.

NMR Data Acquisition

The following is a general protocol for acquiring 1H and ^{13}C NMR spectra. Instrument-specific parameters may need to be optimized.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

1H NMR Acquisition:

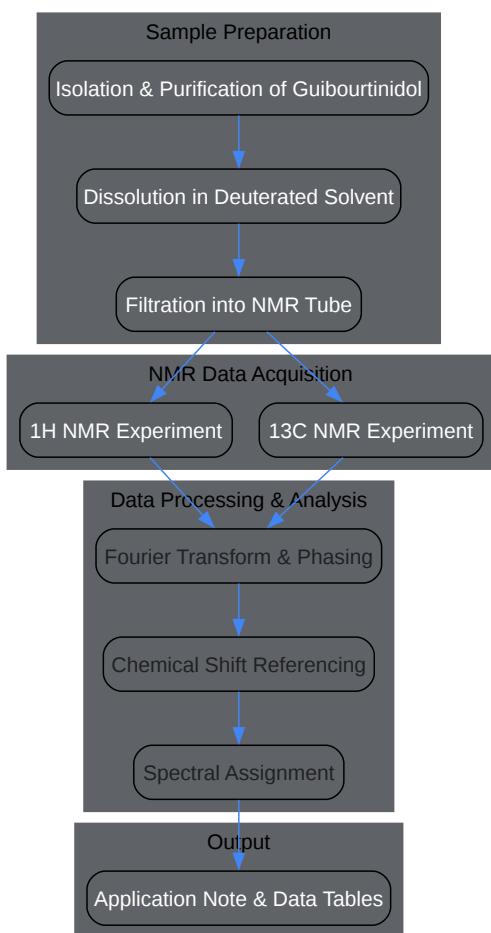
- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.
- Relaxation Delay (d_1): A delay of 1-2 seconds between scans is usually adequate.
- Spectral Width: A spectral width of approximately 12-16 ppm is suitable for most organic compounds.
- Acquisition Time: An acquisition time of 2-4 seconds.

^{13}C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and improve signal-to-noise.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.
- Spectral Width: A spectral width of around 200-240 ppm is standard for ¹³C NMR.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **Guibourtinidol**.



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References

- 1. Guibourtinidol - Wikipedia [en.wikipedia.org]
- 2. Guibourtinidol | C15H14O4 | CID 9878329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repositorio.ufc.br [repositorio.ufc.br]
- To cite this document: BenchChem. [1H and 13C NMR Spectral Assignment of Guibourtinidol: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15215378#1h-and-13c-nmr-spectral-assignment-of-guibourtinidol]

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